3-bromo-5-methyl-1-benzofuran
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Overview
Description
3-bromo-5-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-1-benzofuran typically involves the bromination of 5-methyl-1-benzofuran. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methyl-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of 3-bromo-5-formyl-1-benzofuran or 3-bromo-5-carboxy-1-benzofuran.
Reduction: Formation of 5-methyl-1-benzofuran or other reduced derivatives.
Scientific Research Applications
3-bromo-5-methyl-1-benzofuran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and methyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-benzofuran: Lacks the methyl group at the 5-position.
3-methyl-1-benzofuran: Lacks the bromine atom at the 3-position.
3-bromo-1-benzofuran: Lacks the methyl group at the 5-position.
Uniqueness
3-bromo-5-methyl-1-benzofuran is unique due to the presence of both the bromine atom and methyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications .
Properties
CAS No. |
1388071-39-3 |
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Molecular Formula |
C9H7BrO |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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